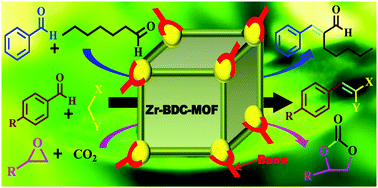Tailoring the catalytic activity of metal organic frameworks by tuning the metal center and basic functional sites†
New Journal of Chemistry Pub Date: 2017-07-05 DOI: 10.1039/C7NJ01055A
Abstract
In this study, zirconium, zinc, and copper-based metal organic framework catalysts were synthesized. In order to tune the catalytic activity, the coordinative unsaturated metal–organic frameworks were functionalized with different amines by an economical and simple post-synthetic modification strategy. In this study, systematic investigation is made by the functionalization of metal organic frameworks with primary, secondary, and tertiary amines by the post-synthesis method. Furthermore, the metal organic frameworks were also functionalized with one basic ionic liquid. The materials were characterized by powder X-ray diffraction, nitrogen adsorption, scanning electron microscopy, thermo gravimetric analysis, Fourier transform infrared, X-ray photoelectron spectroscopy, and temperature programmed desorption techniques. The applications of these bi-functional catalysts were investigated in the best suited model reaction, Knoevenagel condensation. The applicability of these catalysts was extended in the synthesis of jasminaldehyde (aldol condensation of 1-heptanal and benzaldehyde) and cyclic carbonate (cycloaddition of CO2 to epoxide). The catalysts can be easily recovered and reused with negligible loss in the catalytic activity even after five cycles.


Recommended Literature
- [1] The effect of cation size on structure and properties of Ba-based tetragonal tungsten bronzes Ba4M2Nb10O30 (M = Na, K or Rb) and Ba4M2Nb8Ti2O30 (M = Ca or Sr)†
- [2] Solvent-controlled synthesis of three-dimensional TiO2 nanostructuresvia a one-step solvothermal route
- [3] Preparation of ZnFe2O4 nanostructures and highly efficient visible-light-driven hydrogen generation with the assistance of nanoheterostructures†
- [4] Imaging mass spectrometry of fingermarks on brass bullet casings using sample rotation
- [5] Steric hindrance effect on the thermo- and photo-responsive properties of pyrene-based polymers†
- [6] The behaviour of the ammonium ion in the ammonium salt of tetraphenylboron by comparison of the heat capacities of the ammonium, rubidium, and potassium salts
- [7] Preconcentration determination of arsenic species by sorption of As(v) on Amberlite IRA-410 coupled with fluorescence quenching of l-cysteine capped CdS nanoparticles
- [8] One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into O–H bonds†
- [9] Synthesis, growth mechanisms, and applications of palladium-based nanowires and other one-dimensional nanostructures
- [10] Synergistic alleviation effects of anchovy hydrolysates-catechin on scopolamine-induced mice memory deficits: the exploration of the potential relationship among gut-brain-axis†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 124387-19-5
-
CAS no.: 1596-13-0









